molecular formula C10H14INO B1269876 Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- CAS No. 93790-54-6

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-

Cat. No. B1269876
CAS No.: 93790-54-6
M. Wt: 291.13 g/mol
InChI Key: NPBOBLCVKKOINL-UHFFFAOYSA-N
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Patent
US07196080B2

Procedure details

4-Iodophenol was reacted with 2-chlorodimethylamioethane hydrochloride in DMF under heating in the presence of potassium carbonate to obtain [2-(4-iodophenoxy)ethyl]dimethylamine. The obtained compound was reacted in toluene under heating in the presence of t-butyl piperazine-1-carboxylate, sodium t-butoxide, tri(2-methylphenyl)phosphine and a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) to obtain an objective compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl.[C:10](=O)([O-])[O-].[K+].[K+].[CH3:16][N:17]([CH:19]=O)[CH3:18]>>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][CH2:19][N:17]([CH3:18])[CH3:16])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OCCN(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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